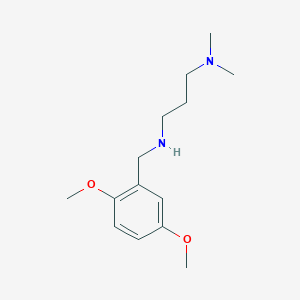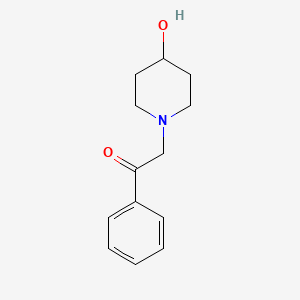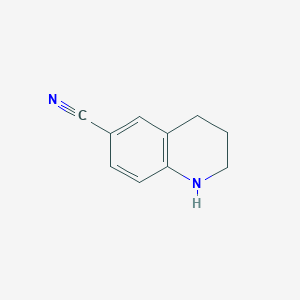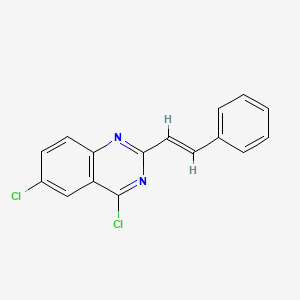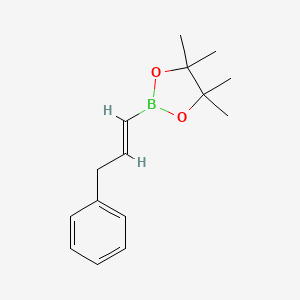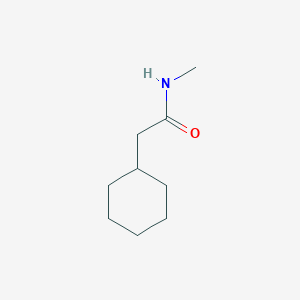
2-Cyclohexyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C9H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group, and the nitrogen atom is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-N-methylacetamide can be synthesized through the reaction of cyclohexylamine with N-methylacetamide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process begins with the mixing of cyclohexylamine and N-methylacetamide in the presence of a catalyst. The reaction mixture is then heated to the desired temperature and maintained under controlled conditions to achieve high yield and purity. The final product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable catalyst or under UV light to facilitate the substitution process.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclohexyl-N-methylacetamide oxides.
Reduction: Reduced derivatives like cyclohexyl-N-methylacetamide alcohols.
Substitution: Substituted derivatives with halogens or other functional groups.
Scientific Research Applications
2-Cyclohexyl-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells.
Comparison with Similar Compounds
N-Methylacetamide: A simpler derivative of acetamide, lacking the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the amide functionality.
2-Cyano-N-cyclohexyl-N-methylacetamide: A similar compound with a cyano group instead of the acetamide group.
Uniqueness: 2-Cyclohexyl-N-methylacetamide is unique due to the presence of both the cyclohexyl and N-methylacetamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
2-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-9(11)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFJVSURSBKXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562319 |
Source


|
| Record name | 2-Cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-37-1 |
Source


|
| Record name | 2-Cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
